2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid
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Overview
Description
2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hexadecanoylcarbamothioyl group attached to the amino group of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid typically involves the acylation of 2-aminobenzoic acid with hexadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-aminobenzoic acid in anhydrous pyridine.
- Add hexadecanoyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: A simpler analog with similar structural features but lacking the hexadecanoylcarbamothioyl group.
Hexadecanoyl chloride: A related compound used in the synthesis of 2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of the long-chain hexadecanoyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for specialized applications.
Properties
CAS No. |
805323-88-0 |
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Molecular Formula |
C24H38N2O3S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(hexadecanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C24H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(27)26-24(30)25-21-18-16-15-17-20(21)23(28)29/h15-18H,2-14,19H2,1H3,(H,28,29)(H2,25,26,27,30) |
InChI Key |
UNPGLNMPCHMJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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